molecular formula C8H8BrNO B187733 2-bromo-N-methylbenzamide CAS No. 61436-88-2

2-bromo-N-methylbenzamide

Cat. No. B187733
CAS RN: 61436-88-2
M. Wt: 214.06 g/mol
InChI Key: FKVCJQNPXXXZIE-UHFFFAOYSA-N
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Description

2-bromo-N-methylbenzamide is a chemical compound with the molecular formula C8H8BrNO . It has a molecular weight of 214.059 . It is also known as Benzamide, 2-bromo-N-methyl .


Synthesis Analysis

The synthesis of 2-bromo-N-methylbenzamide can be achieved by adding benzoic acid, dry DCM, and a catalytic amount of DMF in a round-bottom flask. The reaction mixture is cooled to 0°C and stirred for 5 minutes. Then, (COCl)2 is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .


Molecular Structure Analysis

The molecular structure of 2-bromo-N-methylbenzamide consists of a benzamide core with a bromine atom attached to the second carbon of the benzene ring and a methyl group attached to the nitrogen of the amide group .


Chemical Reactions Analysis

As an amide, 2-bromo-N-methylbenzamide can react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .


Physical And Chemical Properties Analysis

2-bromo-N-methylbenzamide has a density of 1.5±0.1 g/cm3, a boiling point of 319.0±25.0 °C at 760 mmHg, and a melting point of 143-146ºC . It has a LogP value of 1.21, indicating its lipophilicity .

Scientific Research Applications

Photochemical Synthesis

  • A study by Kametani et al. (1972) explored the photochemical cyclisation of 2-bromo-N-methylbenzamide derivatives, leading to the synthesis of narwedine-type enones, which are important in heterocyclic compound synthesis (Kametani, Yamaki, Terui, Shibuya, & Fukumoto, 1972).

Neurokinin-2 Receptor Antagonists

  • Huang, Undem, and Korlipara (2004) designed and synthesized a series of N-methylbenzamide analogues, including bromoacetamido-N-methylbenzamide derivatives, as potent neurokinin-2 receptor antagonists (Huang, Undem, & Korlipara, 2004).

Synthesis of Galanthamine

Cu-Catalysed Synthesis of Isoindolin-1-Ones

  • Gogoi et al. (2014) developed a Cu(I)-catalysed synthesis method for 3-methyleneisoindolin-1-ones using 2-bromobenzamides, highlighting the compound's role in facilitating chemical reactions (Gogoi, Guin, Rout, Majji, & Patel, 2014).

Analysis of Molecular Properties

  • Jezierska, Panek, and Mazzarello (2009) used 2-bromo-N-methylbenzamide derivatives to study molecular properties such as intramolecular hydrogen bonds, which are crucial in understanding pharmaceutical compounds (Jezierska, Panek, & Mazzarello, 2009).

Structural and Electronic Structure Analysis

  • Research by Norman (2008) on the crystalline form of certain N-methylbenzamide derivatives, including 2-bromo variants, provided insights into their potential for treating various disorders (Norman, 2008).

Synthesis of Insecticides

  • Yi-fen, Ai-xia, and Yafei (2010) utilized 2-bromo-N-methylbenzamide in the synthesis of chlorantraniliprole, an insecticide, showcasing its application in agrichemical industries (Yi-fen, Ai-xia, & Yafei, 2010).

Thermal Stability Studies

  • Cong and Cheng (2021) conducted thermal stability research on 2-amino-3,5-dichloro-N-methylbenzamide, a related compound, which is vital in understanding its safe handling and storage (Cong & Cheng, 2021).

Safety And Hazards

2-bromo-N-methylbenzamide is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

properties

IUPAC Name

2-bromo-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVCJQNPXXXZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295217
Record name 2-bromo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-methylbenzamide

CAS RN

61436-88-2
Record name 2-Bromo-N-methylbenzamide
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Record name 2-Bromo-N-methylbenzamide
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Record name 61436-88-2
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Record name 2-bromo-N-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
L Chen, C Bruneau, PH Dixneuf, H Doucet - ChemCatChem, 2013 - Wiley Online Library
… However, the reaction of N-benzyl-2-bromo-N-methylbenzamide (36) in the presence of 2-ethyl-4-methylthiazole led to the desired C5-arylated thiazole in 68 % yield (Scheme 8, bottom)…
L Song, GM Cao, WJ Zhou, JH Ye, Z Zhang… - Organic Chemistry …, 2018 - pubs.rsc.org
… Thirdly, we successfully prepared the palladacycle A from 2-bromo-N-methylbenzamide in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) as the ligand. The …
Number of citations: 42 pubs.rsc.org
ZL Li, PY Wu, C Cai - New Journal of Chemistry, 2019 - pubs.rsc.org
A straightforward Ni(II)-catalyzed general strategy was developed for the ortho-halogenation of electron-deficient arenes with easily available halogenating reagents N-…
Number of citations: 18 pubs.rsc.org
H Aman, YC Huang, YH Liu, YL Tsai, M Kim, JC Hsieh… - Molecules, 2021 - mdpi.com
… Our study started from the optimization of the reaction conditions by using the model substrates 2-bromo-N-methylbenzamide (1a) and N,N’-dicyclohexylcarbodiimide (2a) with various …
Number of citations: 1 www.mdpi.com
DE Korte, LS Hegedus, RK Wirth - The Journal of Organic …, 1977 - ACS Publications
norcamphor favored concerted transfer of the syn C (7) hy-drogen to the carbonyl carbon as a-cleavage occurred, and that this process was faster than the common biradical dispro-…
Number of citations: 181 pubs.acs.org
T Stoll, J Ermert, S Oya, HF Kung… - Journal of Labelled …, 2004 - Wiley Online Library
The availability of no‐carrier‐added (nca) 4‐[ 18 F]fluorophenol offers the possibility of introducing the 4‐[ 18 F]fluorophenoxy moiety into potential radiopharmaceuticals. Besides alkyl–…
JG Garcia - Methods in Enzymology, 2003 - Elsevier
… resin 9 for the removal of excess starting material 2-bromobenzoyl chloride (28) during the synthesis of a simple amide such as that of N-benzyl-2-bromo-N-methylbenzamide (29), as …
Number of citations: 11 www.sciencedirect.com
L Donati, P Leproux, E Prost, S Michel… - … A European Journal, 2011 - Wiley Online Library
… 27b 2-Bromo-N-methylbenzamide was chosen as model benzamide. This compound was actually tested experimentally (compound 1 i; see Table 1). Pd(PH 3 ) 2 was used as active …
V Krasikova, M Katkevics - Chemistry of Heterocyclic Compounds, 2013 - Springer
A convenient two-stage method has been developed for preparing benz[d]isothiazol-3(2H)-ones from 2-bromobenzamides and sulfur in a one-pot process under copper catalysis …
Number of citations: 16 link.springer.com
J Richardson, JC Ruble, EA Love… - The Journal of Organic …, 2017 - ACS Publications
… A 20 mL microwave vial equipped with a stir bar was charged with 2-bromo-N-methylbenzamide (500 mg, 2.29 mmol) and Pd-PEPPSI-IPent (57 mg, 3 mol %). The vial was sealed and …
Number of citations: 29 pubs.acs.org

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